![molecular formula C20H30O2 B13996947 1,3-Dioxane,5-ethyl-5-methyl-2-[1-(phenylmethylene)hexyl]- CAS No. 6973-64-4](/img/structure/B13996947.png)
1,3-Dioxane,5-ethyl-5-methyl-2-[1-(phenylmethylene)hexyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dioxane,5-ethyl-5-methyl-2-[1-(phenylmethylene)hexyl]- is a complex organic compound belonging to the class of dioxanes. Dioxanes are heterocyclic organic compounds containing a six-membered ring with two oxygen atoms. This specific compound is characterized by its unique structural features, including an ethyl and methyl group at the 5-position and a phenylmethylenehexyl group at the 2-position.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dioxanes can be synthesized from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of cyclic acetals, which offer stability against nucleophiles and bases. A standard procedure for the protection of carbonyl compounds employs toluenesulfonic acid as a catalyst in refluxing toluene, allowing the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production of 1,3-dioxanes often involves the use of ethyl orthoformate, 1,3-propanediol, and a catalytic amount of NBS (N-Bromosuccinimide) via an in situ acetal exchange process . This method is efficient and tolerates acid-sensitive groups such as THP ethers and TBDMS ethers.
化学反应分析
Types of Reactions
1,3-Dioxanes undergo various types of chemical reactions, including:
Oxidation: Using oxidizing agents like KMnO4, OsO4, and CrO3/Py.
Reduction: Employing reducing agents such as H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, and NaBH4.
Substitution: Reactions with nucleophiles like RLi, RMgX, RCuLi, enolates, NH3, and RNH2.
Electrophilic Reactions: Involving reagents like RCOCl, RCHO, and CH3I.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, OsO4 in organic solvents, CrO3/Py in pyridine.
Reduction: H2 with nickel or rhodium catalysts, Zn in hydrochloric acid, Na in liquid ammonia, LiAlH4 in ether, NaBH4 in methanol.
Substitution: Organolithium reagents (RLi), Grignard reagents (RMgX), organocopper reagents (RCuLi), enolates, ammonia (NH3), and amines (RNH2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of lactones or related cleavage products, while reduction can yield alcohols or hydrocarbons .
科学研究应用
1,3-Dioxane,5-ethyl-5-methyl-2-[1-(phenylmethylene)hexyl]- has various scientific research applications, including:
Chemistry: Used as a protecting group for carbonyl compounds, allowing selective reactions on other functional groups.
Biology: Studied for its potential as a muscarinic acetylcholine receptor agonist.
Medicine: Investigated for its potential therapeutic effects due to its unique structural properties.
Industry: Utilized as an intermediate in the synthesis of other organic compounds.
作用机制
The mechanism of action of 1,3-dioxanes involves their stability against nucleophiles and bases, making them effective protecting groups for carbonyl compounds . The molecular targets and pathways involved include the formation of cyclic acetals, which provide stability and resistance to various chemical reactions .
相似化合物的比较
Similar Compounds
1,3-Dioxane, 5,5-dimethyl-2-(1-methylethyl)-: Similar in structure but with different substituents at the 5-position.
5-Methylene-1,3-dioxane-2-one: A six-membered cyclic carbonate used as a comonomer in the preparation of functionalized polycarbonates.
Uniqueness
1,3-Dioxane,5-ethyl-5-methyl-2-[1-(phenylmethylene)hexyl]- is unique due to its specific substituents, which confer distinct chemical and physical properties.
属性
CAS 编号 |
6973-64-4 |
|---|---|
分子式 |
C20H30O2 |
分子量 |
302.5 g/mol |
IUPAC 名称 |
5-ethyl-5-methyl-2-(1-phenylhept-1-en-2-yl)-1,3-dioxane |
InChI |
InChI=1S/C20H30O2/c1-4-6-8-13-18(14-17-11-9-7-10-12-17)19-21-15-20(3,5-2)16-22-19/h7,9-12,14,19H,4-6,8,13,15-16H2,1-3H3 |
InChI 键 |
CAOKYCKBGVYQNT-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(=CC1=CC=CC=C1)C2OCC(CO2)(C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





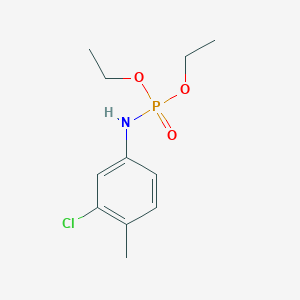
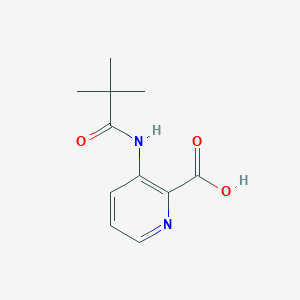
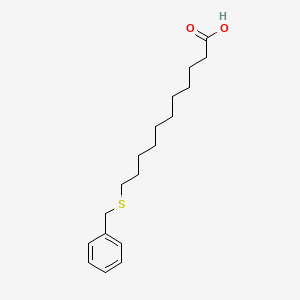


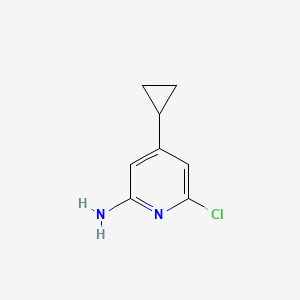
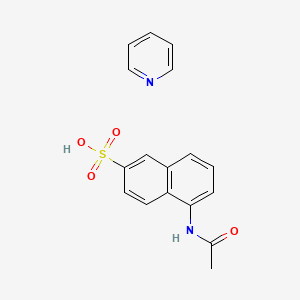
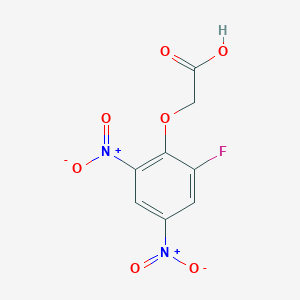
![N-(5-chloropyridin-2-yl)-1-[4-[(5-chloropyridin-2-yl)iminomethyl]phenyl]methanimine](/img/structure/B13996962.png)
![7-Bromo-10-ethyl-3-methyl-5-oxidobenzo[g]pteridin-5-ium-2,4-dione](/img/structure/B13996970.png)
![2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid hydrochloride](/img/structure/B13996972.png)
